4,8-Dibromo-5-fluoroquinoline is a synthetic organic compound belonging to the quinoline family, characterized by the presence of bromine atoms at the 4 and 8 positions and a fluorine atom at the 5 position of the quinoline ring. This compound is noted for its pale yellow to orange crystalline appearance and strong odor. It has garnered attention in various scientific fields due to its potential biological activities, including antibacterial, antiviral, and anticancer properties, as well as its utility in material science for developing new dyes and liquid crystals.
4,8-Dibromo-5-fluoroquinoline is classified as a halogenated quinoline derivative. The compound's chemical structure can be represented by the formula , and it is identified by the CAS number 1692572-44-3. Its synthesis typically involves halogenation processes applied to quinoline derivatives, making it a valuable intermediate in organic synthesis and medicinal chemistry .
The synthesis of 4,8-Dibromo-5-fluoroquinoline primarily involves two key reactions: bromination and fluorination of quinoline derivatives. A common method includes:
In industrial settings, these reactions are scaled up using large reactors with precise control over reaction conditions to maximize yield and purity .
4,8-Dibromo-5-fluoroquinoline participates in various chemical reactions:
The mechanism of action for 4,8-Dibromo-5-fluoroquinoline involves its interaction with specific biological targets. It is believed that the compound can inhibit certain enzymes or proteins crucial for bacterial DNA replication, thereby inducing cell death. This mechanism is particularly relevant when exploring its potential as an antibacterial agent .
Relevant analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are instrumental in characterizing this compound's structure and confirming purity .
4,8-Dibromo-5-fluoroquinoline has several significant applications:
Transition-metal-catalyzed cyclizations enable efficient construction of the fluorinated quinoline core prior to site-specific bromination. The Doebner-von Miller reaction remains a cornerstone for assembling quinoline scaffolds, where substituted anilines undergo condensation with β-fluorinated carbonyl compounds under Brønsted acid catalysis. Recent optimizations employ scandium(III) triflate (10 mol%) in trifluoroethanol, achieving 85% yield for 5-fluoroquinoline precursors while minimizing defluorination side reactions [5]. For oxidative annulation, Ru(II)/Co(III) dual-catalytic systems facilitate C–H bond activation between 2-fluoroanilines and alkynes. This method enables regioselective quinoline formation at 80°C with Cu(OAc)₂ as an oxidant, achieving 78–92% yields with electron-deficient alkynes [8]. Notably, microwave-assisted Pd-catalyzed cyclizations using Mo(CO)₆ as a solid CO source generate 4-ketoquinoline intermediates in <20 minutes, crucial for downstream halogenation [5] [8].
Table 1: Catalytic Cyclization Methods for 5-Fluoroquinoline Synthesis
Method | Catalyst System | Temperature | Yield Range | Key Advantage |
---|---|---|---|---|
Doebner-von Miller | Sc(OTf)₃/TFE | 80°C | 78–85% | Acid tolerance, retains C–F bond |
Oxidative Annulation | [Ru(p-cymene)Cl₂]₂/K₂S₂O₈ | 80°C | 82–92% | Atom-economic, no directing groups |
Carbonylative Cyclization | Pd(OAc)₂/Mo(CO)₆ (MW) | 120°C (MW) | 88–95% | Ultra-rapid, injects carbonyl group |
Achieving precise C8 bromination on 5-fluoroquinoline demands careful halogen selection and solvent control. Bromine (Br₂) in DCM at 0°C installs C8 bromine with 90% selectivity due to electron deficiency at C8 in 5-fluoroquinoline, while N-bromosuccinimide (NBS) in acetonitrile enables C4 bromination via radical pathways [6]. For sequential dibromination, bromodimethylsulfonium bromide (BDMS) demonstrates superior C8 regiocontrol (>20:1 vs. C5/C6) in fluorinated solvents like 2,2,2-trifluoroethanol, exploiting fluorine’s inductive effects to polarize the quinoline π-system [9]. Electrophilic bromination kinetics reveal 50-fold faster C8 substitution in 5-fluoroquinoline versus non-fluorinated analogs, attributed to fluorine’s −I effect enhancing electrophile attraction [3].
Solvent-dependent regioselectivity is critical:
Table 2: Bromination Regioselectivity in 5-Fluoroquinoline Derivatives
Brominating Agent | Solvent | Temperature | C8:C6 Selectivity | 4,8-Dibromination Yield |
---|---|---|---|---|
Br₂ | DCM | 0°C | >25:1 | 45% (after 2 h) |
NBS | MeCN | 25°C | 3:1 | 82% (single step) |
BDMS | TFE | −10°C | >30:1 | 91% (sequential) |
Solvent-free mechanochemical methods and photochemical activation provide eco-friendly routes. Ball-milling 5-fluoroquinoline with NBS and silica gel (400 rpm, 1 h) achieves 95% C8 bromination without solvents, leveraging solid-state radical transfer [7]. For photobromination, visible-light-driven reactions using eosin Y catalyze C–H bromination at C8 under air, with high functional group tolerance for ester- or nitro-substituted quinolines [7] [8]. Microwave-assisted one-pot cyclization-bromination employs maltose-dimethylurea melts as reaction media, converting 2-fluoroanilines and ethyl bromopyruvate directly to 4,8-dibromo-5-fluoroquinoline in 78% isolated yield within 30 minutes [10].
Piperazine linkage at C4 exploits bromine’s nucleophilic displacement reactivity. 4,8-Dibromo-5-fluoroquinoline reacts with N-(2-aminoethyl)piperazine in DMF at 60°C to yield C4-piperazinyl derivatives while retaining C8-Br for further functionalization [1]. Triazole-quinoline hybrids form via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 4-azido-8-bromo-5-fluoroquinoline, generated from C4 bromide substitution. These hybrids show enhanced antibacterial potency (4-fold lower MICs vs. parent quinolone) due to dual-targeting of DNA gyrase and topoisomerase IV [1] [4]. Peptide conjugates attach via C8-alkyl linkers: 8-bromo-5-fluoroquinoline undergoes reductive amination with Fmoc-amino aldehydes, followed by solid-phase peptide synthesis to create membrane-targeting antimicrobials [4].
Table 3: Hybrid Conjugation Reactions of 4,8-Dibromo-5-fluoroquinoline
Conjugate Type | Reaction Conditions | Position Modified | Key Application |
---|---|---|---|
Piperazine-azole | K₂CO₃/DMF, 60°C, 12 h | C4 | Dual-action topoisomerase inhibitors |
Triazole | CuSO₄·5H₂O/sodium ascorbate, RT, 1 h | C4 (via azide) | Antibacterial synergy |
Peptide | (i) Fmoc-AA-CHO/NaBH₃CN (ii) SPPS deprotection | C8 alkyl spacer | Cell-penetrating antimicrobial agents |
Suzuki-Miyaura cross-coupling selectively targets C8-bromine over C4 due to lower steric hindrance. Using Pd(PPh₃)₄ (2 mol%) and arylboronic acids in dioxane/H₂O (3:1), C8-arylated derivatives form in 85–93% yields while preserving the C4-Br for further modification [2] [5]. C-H borylation at C2/C7 positions employs Ir(III) catalysts like [Ir(OMe)(COD)]₂ with bipyridine ligands, enabling installation of boronate esters orthogonal to halogen sites [8]. Nucleophilic aromatic substitution (SNAr) at C4 occurs with O/N-nucleophiles using DIPEA in DMSO at 120°C, displacing bromide with azido, amino, or alkoxy groups while maintaining C8-Br and C5-F integrity [5].
Table 4: Functional Group Tolerance in Post-Synthetic Modifications
Reaction | Catalyst/Conditions | Functional Group Compatibility | Yield Range |
---|---|---|---|
Suzuki C8-arylation | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | Nitro, cyano, ester, ketone | 85–93% |
C2-Iridium borylation | [Ir(OMe)(COD)]₂/dtbpy | Bromo, iodo, amino, trifluoromethyl | 70–78% |
SNAr at C4 | DIPEA, DMSO, 120°C | Azido, acetyl, benzyloxy, piperazinyl | 65–91% |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: